molecular formula C12H8O3 B11770188 5-(3-Formylphenyl)furan-2-carbaldehyde CAS No. 886509-16-6

5-(3-Formylphenyl)furan-2-carbaldehyde

Cat. No.: B11770188
CAS No.: 886509-16-6
M. Wt: 200.19 g/mol
InChI Key: AUTGTTOFPBKQAX-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a formyl group at the second position and a phenyl ring substituted with a formyl group at the third position

Properties

CAS No.

886509-16-6

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-(3-formylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H8O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H

InChI Key

AUTGTTOFPBKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the desired compound .

Another method involves the use of furan and benzaldehyde derivatives under specific reaction conditions to form the target compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)furan-2-carboxylic acid

    Reduction: 5-(3-Hydroxyphenyl)furan-2-carbinol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Synthetic Organic Chemistry

5-(3-Formylphenyl)furan-2-carbaldehyde serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical reactions, including:

  • Condensation Reactions : The compound can undergo condensation with other carbonyl compounds to form complex structures, which may have applications in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds that are valuable in materials science and drug development.

Medicinal Chemistry

While specific biological activities of this compound have not been extensively documented, related compounds in the furan family have demonstrated significant biological activities:

  • Antimicrobial Properties : Similar furan derivatives have shown effectiveness against various microbial strains, suggesting that this compound may possess similar properties.
  • Anticancer Activity : Some furan-based compounds have been explored for their anticancer potential. The unique structure of this compound indicates it could be a candidate for further investigation in this area .

Material Science

The compound can also be utilized in the development of new materials:

  • Polymer Synthesis : Due to its reactive aldehyde groups, this compound can be polymerized to create new polymeric materials with desirable properties.
  • Dyes and Pigments : The furan moiety is known for its ability to impart color; thus, derivatives of this compound could find applications in dye synthesis .

Case Studies and Research Findings

Research studies focusing on the applications of this compound remain limited. However, studies on structurally similar compounds provide insights into its potential:

StudyFindings
A.S. Hassan et al. (2015)Investigated the synthesis and biological activities of furan derivatives, highlighting their antimicrobial and anticancer properties .
Recent Synthetic MethodsNew synthetic pathways have been developed for furan derivatives, emphasizing their utility in creating complex organic molecules .

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects .

Biological Activity

5-(3-Formylphenyl)furan-2-carbaldehyde is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

This compound features a furan ring with an aldehyde substituent at the 2-position and a formyl group at the 3-position of the phenyl ring. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : C12H10O3
Molecular Weight : 218.21 g/mol
CAS Number : 886509-35-0

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing furan derivatives and appropriate aldehydes under acidic or basic conditions.
  • Continuous Flow Chemistry : A recent study demonstrated an efficient continuous flow approach to synthesize furan-based biaryls, including this compound, using palladium catalysts under controlled conditions .

Antimicrobial Activity

Research indicates that compounds with furan rings exhibit notable antimicrobial properties. For instance, derivatives of furan have been tested against various bacterial strains, showcasing significant inhibitory effects. The structure of this compound suggests it may possess similar properties due to its reactive aldehyde functionality.

Anticancer Potential

The anticancer activity of furan derivatives has been widely studied. A recent investigation highlighted that compounds structurally related to this compound demonstrated cytotoxic effects against cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antiviral Activity : A study focused on the antiviral properties of furan derivatives, including those similar to this compound, revealed promising results against viral infections such as SARS-CoV-2. Compounds were identified with IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various furan derivatives, where this compound was included in a broader screening of compounds. Results indicated that it exhibited low cytotoxicity (CC50 > 100 µM), making it a candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

FeatureInfluence on Activity
Aldehyde Group Enhances reactivity and interaction with biological targets
Furan Ring Contributes to electron delocalization, affecting binding affinity
Phenyl Substituent Modulates lipophilicity and solubility, influencing bioavailability

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